

Physicochemical Properties of Lansoprazole Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lansoprazole sulfide*

Cat. No.: *B1674483*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole sulfide, a primary metabolite of the proton pump inhibitor Lansoprazole, is formed through the metabolic action of cytochrome P450 enzymes. Understanding its physicochemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for impurity profiling in drug manufacturing. This technical guide provides an in-depth overview of the known physicochemical characteristics of **Lansoprazole sulfide**, detailed experimental protocols for their determination, and visual representations of its metabolic origin and characterization workflow.

Core Physicochemical Properties

The fundamental physicochemical data for **Lansoprazole sulfide** are summarized below. These parameters are essential for predicting its behavior in biological systems and during analytical method development.

Property	Value	Reference(s)
IUPAC Name	2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole	[1]
CAS Number	103577-40-8	[1]
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₃ OS	[1]
Molecular Weight	353.36 g/mol	[2] [3]
Melting Point	142-151 °C	[4]
logP (Computed)	4.2	[1]
Topological Polar Surface Area	76.1 Å ²	[1]
Appearance	White to off-white solid	[5]

Solubility Profile

Lansoprazole sulfide is characterized by its limited aqueous solubility, a trait it shares with its parent compound, Lansoprazole. Its solubility is highly dependent on the pH of the medium due to the presence of ionizable groups.

Solvent	Solubility	Reference(s)
DMSO	100 mg/mL (282.99 mM)	[5]
Methanol	Slightly soluble	[6]
Aqueous Media	Poorly soluble; solubility increases with pH	[7]

While specific quantitative data for the pH-solubility profile of **Lansoprazole sulfide** is not readily available in the literature, the behavior of the parent drug, Lansoprazole, provides a strong indication. For Lansoprazole, solubility increases as the pH rises, with maximum dissolution observed at pH 8.0.[\[7\]](#) Given the structural similarities, **Lansoprazole sulfide** is

expected to exhibit similar pH-dependent solubility, being more soluble in neutral to alkaline conditions and very poorly soluble in acidic conditions, such as those found in the stomach.

Acid-Base Properties (pKa)

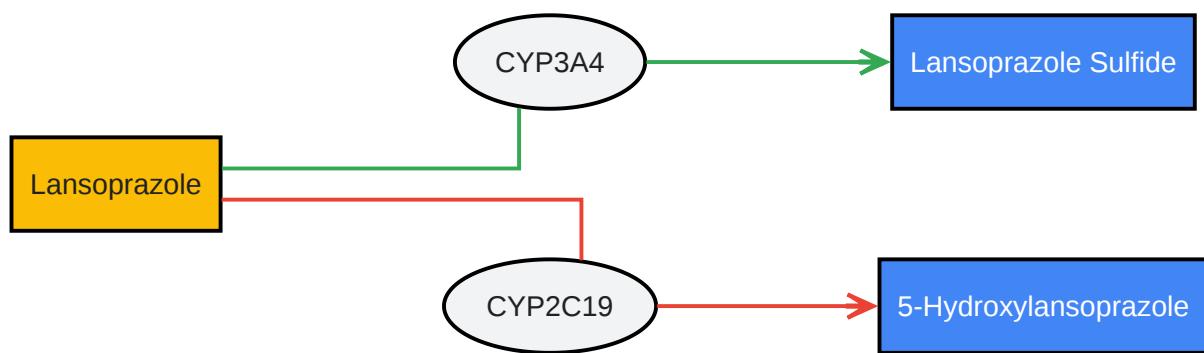
The structure of **Lansoprazole sulfide** contains both acidic and basic centers, making it an amphoteric molecule.

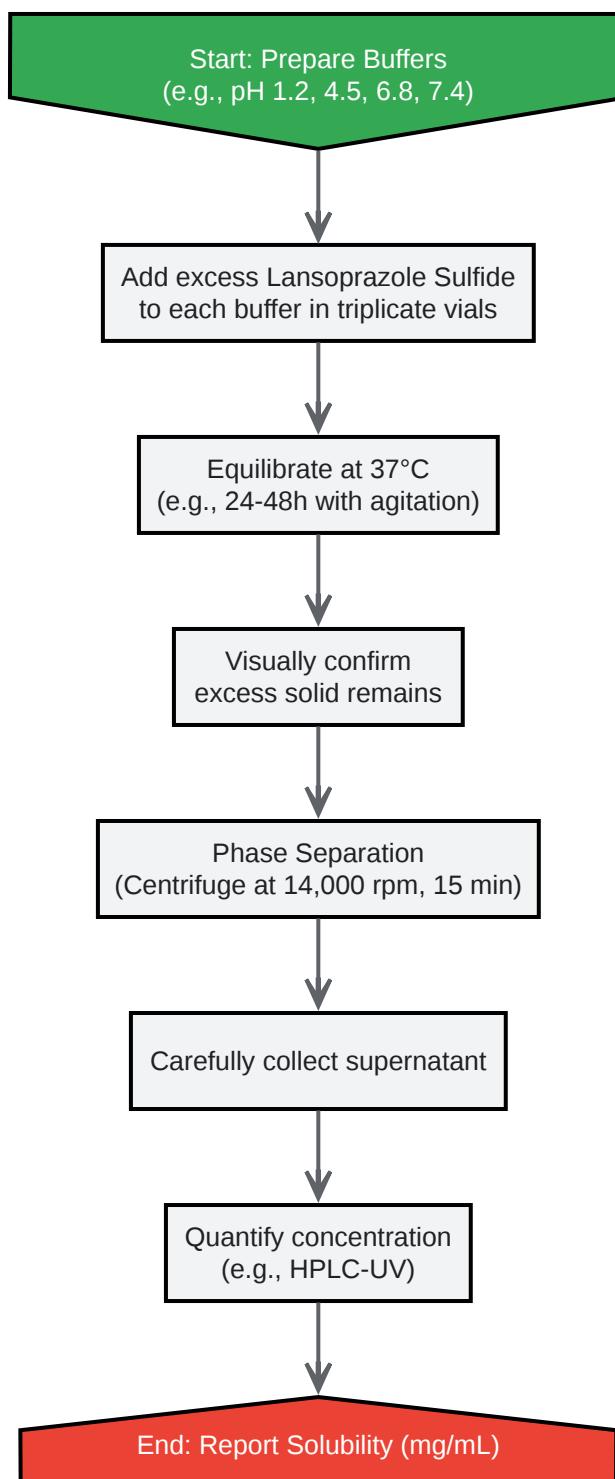
- Basic Centers: The pyridine nitrogen and the non-imidazole nitrogen of the benzimidazole ring can be protonated.
- Acidic Center: The N-H proton of the benzimidazole ring can be deprotonated under basic conditions.

While specific pKa values for **Lansoprazole sulfide** have not been reported, its parent compound, Lansoprazole, possesses one acidic and two basic dissociation constants.^[8] This indicates that the ionization state of **Lansoprazole sulfide**, and thus its solubility and partitioning behavior, will be significantly influenced by the pH of its environment.

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of **Lansoprazole sulfide**.


Technique	Data Summary	Reference(s)
UV-Vis Spectroscopy	<p>The parent drug, Lansoprazole, exhibits a maximum absorbance (λ_{max}) between 282 nm and 298 nm in various solvents, including pH 6.8 phosphate buffer.[9][10]</p> <p>Lansoprazole sulfide is expected to have a similar chromophore and thus a comparable UV absorbance profile.</p>	
Mass Spectrometry	<p>Exact Mass: 353.08096774 Da.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed for its quantification in biological matrices.[11]</p>	
NMR Spectroscopy	<p>While specific spectra for Lansoprazole sulfide are proprietary, ^1H and ^{13}C NMR are standard for its structural elucidation. The spectrum of the parent compound, Lansoprazole, has been characterized, showing key signals for the methyl, methylene, and aromatic protons.[12]</p>	
IR Spectroscopy	<p>The FTIR spectrum of the parent drug, Lansoprazole, shows principal peaks at wavenumbers including 3176 (N-H stretch), 1581 (C=N</p>	


stretch), and 1265 (C-O stretch), confirming its functional groups.^[13] A similar pattern is expected for the sulfide metabolite.

Metabolic Pathway and Formation

Lansoprazole sulfide is a significant metabolite of Lansoprazole. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver. The pathway diagram below illustrates this relationship.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lansoprazole sulfide | 103577-40-8 | IL24841 | Biosynth [biosynth.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LANSOPRAZOLE SULFIDE [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of Lansoprazole Sulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674483#physicochemical-properties-of-lansoprazole-sulfide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com